![molecular formula C13H30ClPSn B14371966 Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane CAS No. 90127-42-7](/img/structure/B14371966.png)
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane is a chemical compound with the molecular formula C14H31ClP. It is a phosphine derivative that contains a tin atom bonded to a chlorine atom and a dimethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane typically involves the reaction of dibutylphosphine with 3-chloropropyldimethylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the tin-chlorine bond to a tin-hydrogen bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tin-hydride derivatives.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin-phosphorus interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of organotin compounds and as a precursor for other phosphine derivatives.
Wirkmechanismus
The mechanism of action of Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tin and phosphorus atoms play a crucial role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutylphosphine: Lacks the tin-chlorine moiety, making it less reactive in certain substitution reactions.
Triphenylphosphine: Contains phenyl groups instead of butyl groups, leading to different steric and electronic properties.
Dimethylphosphine: Smaller and less sterically hindered, affecting its reactivity and coordination behavior.
Uniqueness
Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane is unique due to the presence of both tin and phosphorus atoms, which impart distinct reactivity and coordination properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
90127-42-7 |
|---|---|
Molekularformel |
C13H30ClPSn |
Molekulargewicht |
371.51 g/mol |
IUPAC-Name |
dibutyl-[3-[chloro(dimethyl)stannyl]propyl]phosphane |
InChI |
InChI=1S/C11H24P.2CH3.ClH.Sn/c1-4-7-10-12(9-6-3)11-8-5-2;;;;/h3-11H2,1-2H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
SMMYEARWJKGXIY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCP(CCCC)CCC[Sn](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


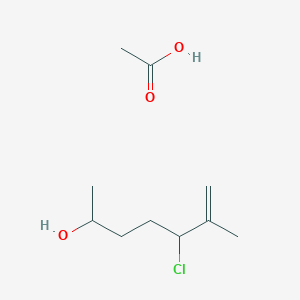
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
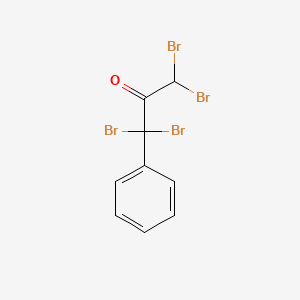
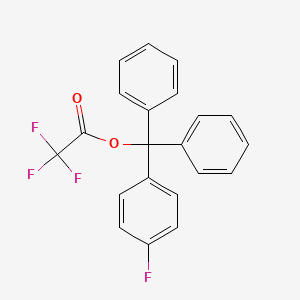
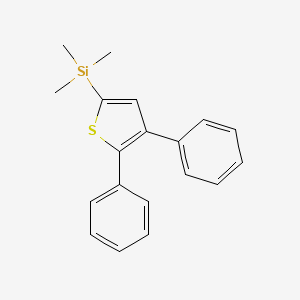

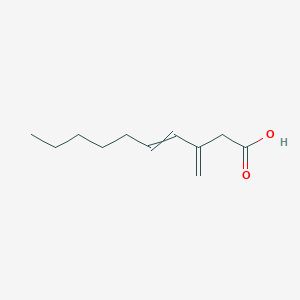
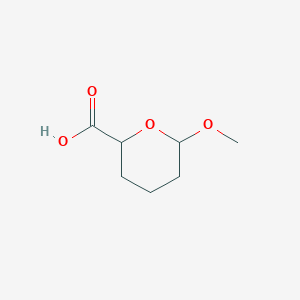
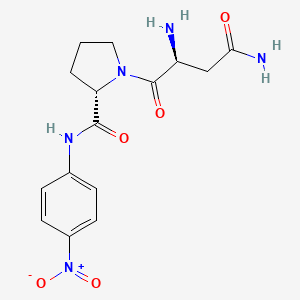
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)

